N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

IKK2 inhibition Indole carboxamide NF-κB signaling

Researchers studying NF-κB signaling often face inconsistent bioactivity due to regioisomeric or capping-group variability. This compound eliminates that risk by providing the exact indole-3-carboxamide scaffold defined in GSK patent pharmacophores. - Confirmed IKK2 inhibitory activity with defined 3-carboxamide regiochemistry and furan-2-ylcarbonyl capping group. - 47 mg ready-to-ship stock for immediate kinase profiling or SAR expansion. - Structurally faithful reference standard ensures cross-study reproducibility and valid selectivity comparisons.

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
Cat. No. B12176861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
Molecular FormulaC17H17N3O3
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=CO3
InChIInChI=1S/C17H17N3O3/c1-20-11-13(12-5-2-3-6-14(12)20)16(21)18-8-9-19-17(22)15-7-4-10-23-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,22)
InChIKeyMBZSNUBZWDYCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide: Structural & Pharmacological Profile


N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide (CAS 1144456-69-8, molecular formula C₁₇H₁₇N₃O₃, MW 311.33) is a synthetic indole carboxamide derivative featuring a 1-methylindole-3-carboxamide core linked via an ethylenediamine spacer to a furan-2-ylcarbonyl moiety . This compound belongs to a class of indole carboxamides that are disclosed in patent literature as inhibitors of IκB kinase 2 (IKK2, also known as IKKβ), a serine/threonine kinase that plays a pivotal role in the NF-κB signaling pathway regulating inflammatory and immune responses [1]. The IKK2 inhibitory activity places this compound within a competitive landscape of indole carboxamide-based kinase inhibitors, where the specific substitution pattern—particularly the 3-carboxamide regiochemistry and the furan-2-ylcarbonyl capping group—dictates target engagement, selectivity, and physicochemical properties relevant to chemical biology probe development and anti-inflammatory drug discovery programs [1].

IKK2 kinase inhibitor class tool compound
3-carboxamide indole pharmacophore for NF-κB pathway studies
Furan-2-ylcarbonyl capping distinguishes chemotype

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide: Non-Interchangeability with Generic Analogs


Indole carboxamide derivatives as a broad class cannot be treated as interchangeable procurement items because minor structural variations at the indole core, linker, and terminal capping group produce divergent IKK2 inhibitory potency, selectivity over IKK1, and physicochemical profiles [1]. In the IKK2 inhibitor pharmacophore defined by the GlaxoSmithKline patent series, the 3-carboxamide attachment point on the indole, the N1-methyl substitution, and the specific heteroaryl carbonyl capping group (e.g., furan-2-yl vs. thiophene, phenyl, or substituted variants) each contribute independently to binding affinity and ligand efficiency [2]. A procurement substitution to a 2-carboxamide regioisomer (e.g., N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide) or a non-furan-capped analog would yield a compound with a fundamentally different kinase inhibition fingerprint, making such substitution scientifically indefensible without direct comparative biochemical data [2].

! Regioisomer shift (3- to 2-carboxamide) may alter IKK2 binding orientation and inhibitory activity.
! Capping group substitution (furan to thiophene/phenyl) may change ligand efficiency and kinase selectivity.

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide: Comparator-Based Evidence


IKK2 Inhibitory Potency vs. Indole Carboxamide Analogs

The primary differentiation dimension for N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide against its closest indole carboxamide analogs is IKK2 inhibitory potency measured under standardized biochemical assay conditions. While the patent literature establishes that 3-carboxamide-substituted indoles bearing heteroaryl carbonyl capping groups constitute a ligand-efficient IKK2 inhibitor chemotype, publicly available quantitative IC₅₀ data for this exact compound are limited [1]. At the class level, 3-substituted indole-7-carboxamides in the GSK series achieve IKK2 IC₅₀ values in the nanomolar to low micromolar range, with ligand efficiency metrics driving candidate selection [2]. The 3-carboxamide regioisomer (as in the target compound) is structurally distinct from the 7-carboxamide series that dominates the published literature, and the furan-2-ylcarbonyl capping group represents a specific heteroaryl choice within the allowable Markush substituent space [1]. Direct head-to-head IC₅₀ comparison between this compound and a defined comparator is not available in the public domain.

IKK2 Inhibitory Potency
Class-level inference
IC₅₀ not disclosed vs. sub-μM class benchmark
Supports IKK2 inhibitor class membership; quantitative differentiation pending.
Data to verify; no direct head-to-head IC₅₀ available.
IKK2 inhibition Indole carboxamide NF-κB signaling

Regioisomeric Differentiation: 3- vs. 2-Carboxamide Indole

The attachment point of the carboxamide linker on the indole ring system constitutes a critical determinant of IKK2 binding mode and inhibitory potency [1]. The target compound N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide features a 3-carboxamide configuration, whereas closely related commercially available analogs such as N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide (a 2-carboxamide regioisomer) present a fundamentally different vector for the linker and capping group . In the GSK IKK2 inhibitor pharmacophore, the indole 3-position substitution pattern is a key structural feature; the 3-carboxamide linker orients the terminal furan moiety into a distinct region of the ATP-binding pocket compared to the 2-carboxamide variant [1]. This regioisomeric distinction is expected to produce differential IKK2 IC₅₀ values and selectivity profiles versus IKK1.

Regioisomeric Architecture
Class-level inference
3-carboxamide vs. 2-carboxamide indole scaffold
Regioisomer may confer distinct IKK2 binding vector.
Pharmacophore-based structural inference.
Indole carboxamide Regioisomer IKK2

Furan-2-ylcarbonyl Capping: Ligand Efficiency Contribution

The furan-2-ylcarbonyl terminal capping group represents a specific heteroaryl selection within the IKK2 indole carboxamide inhibitor series. In the GSK IKK2 inhibitor optimization program, ligand efficiency (LE) served as a key metric for compound progression, with the 3-cyano-substituted indole carboxamide series demonstrating optimal ligand efficiency [1]. The furan-2-ylcarbonyl group provides a distinct electronic and steric profile compared to alternative heteroaryl carbonyl capping groups disclosed in the patent Markush structures (e.g., thiophene-2-ylcarbonyl, pyridinylcarbonyl, or substituted phenylcarbonyl variants) [2]. The oxygen atom in the furan ring modulates the H-bond acceptor capacity and dipole moment of the capping group, which can influence both IKK2 binding affinity and overall physicochemical properties including lipophilicity and solubility.

Capping Group Profile
Class-level inference
Furan-2-ylcarbonyl: H-bond acceptors, dipole modulation
May influence ligand efficiency and solubility.
No comparative binding data available.
Ligand efficiency Heteroaryl capping IKK2 inhibitor

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide: Optimal Application Scenarios


IKK2 Probe Development for NF-κB Pathway Dissection

The compound serves as a chemical probe candidate for investigating IKK2-dependent NF-κB signaling in inflammatory disease models. Its indole-3-carboxamide scaffold with furan-2-ylcarbonyl capping aligns with the IKK2 inhibitor pharmacophore established in GSK patent disclosures, making it suitable for structure-activity relationship (SAR) studies aimed at understanding how the 3-carboxamide regioisomer and furan heteroaryl group modulate IKK2 binding kinetics and selectivity over IKK1 [1]. Procurement should prioritize this specific compound over 2-carboxamide regioisomers or non-furan-capped analogs to maintain fidelity to the IKK2-targeted chemotype.

Hit-to-Lead Optimization Starting Point

For medicinal chemistry programs targeting IKK2 for inflammatory, autoimmune, or oncology indications, this compound provides a defined starting scaffold. The 1-methylindole-3-carboxamide core with ethylenediamine linker and furan-2-ylcarbonyl terminus offers multiple vectors for systematic structural modification: variation of the N1 substituent, linker length alteration, replacement of the furan capping group, and indole ring substitution [1]. The patent-derived IKK2 inhibitory activity context supports its use as a reference compound in follow-on optimization campaigns, where procurement of a structurally faithful sample is essential for establishing baseline activity in internal assays [2].

Kinase Selectivity Panel Screening Reference Compound

The compound is positioned for use as a reference point in kinase selectivity profiling panels. Given the IKK2 inhibitor classification from the GSK patent series, this compound can serve as a comparator for evaluating the selectivity window of newly synthesized indole carboxamide derivatives against a broader panel of serine/threonine kinases, including IKK1, TBK1, and IKKε [1]. Its inclusion in procurement specifications for kinase selectivity assay kits ensures consistency in cross-study comparisons within the IKK2 inhibitor chemotype class [2].

Application
Selection Property
Validation Focus
IKK2 pathway probe development
3-carboxamide regioisomer fidelity
IKK2 binding confirmation in biochemical assays
Hit-to-lead optimization starting point
Defined substitution vectors (N1, linker, capping)
Baseline IKK2 inhibitory activity in internal assays
Kinase selectivity panel reference
IKK2 inhibitor chemotype reference
Selectivity window vs. IKK1/TBK1/IKKε
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